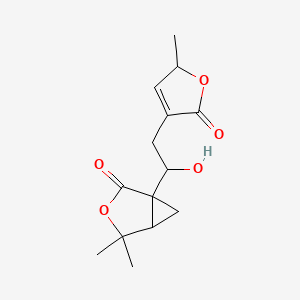
Lachnumlactone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lachnumlactone A is a natural product found in Lachnum papyraceum with data available.
Scientific Research Applications
Anti-Allergic Effects
Research has shown that sesquiterpene lactones, such as those isolated from Saussurea costus, exhibit significant anti-allergic properties. These compounds have been effective in reducing immune cell numbers, particularly eosinophils, and in decreasing Th2 cytokine expression in mouse models of allergic asthma (Lee et al., 2018).
Cytotoxic Activity
Sesquiterpene lactones isolated from Saussurea lappa roots, including alantolactone, have demonstrated significant cytotoxicity against human lung carcinoma and rat glioma cells. This suggests a potential application of these compounds in cancer therapy (Kumar et al., 2014).
Protective Effects Against Liver and Kidney Injury
A study on Lachnum polysaccharide (LEP) showed protective efficacy against lead-induced liver and kidney injury in mice. This suggests potential therapeutic applications of Lachnum-derived compounds for detoxification and organ protection (Hou et al., 2019).
Anti-Inflammatory Effects
Alantolactone, a sesquiterpene lactone, has been shown to possess anti-inflammatory properties. It inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in lipopolysaccharide-activated cells, highlighting its potential in treating inflammation-related diseases (Chun et al., 2012).
Anti-Radiation Activity
Lachnum YM156-derived melanin demonstrated protective effects against ultraviolet B-induced damage in mice, indicating potential applications as a radiation-protective agent (Li et al., 2018).
Anti-Cancer Properties
Alantolactone has been shown to induce G1 phase arrest and apoptosis in multiple myeloma cells, including those resistant to bortezomib. This suggests its potential as a novel therapeutic agent for treating human multiple myeloma (Yao et al., 2015).
properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-[1-hydroxy-2-(2-methyl-5-oxo-2H-furan-4-yl)ethyl]-4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C14H18O5/c1-7-4-8(11(16)18-7)5-10(15)14-6-9(14)13(2,3)19-12(14)17/h4,7,9-10,15H,5-6H2,1-3H3 |
InChI Key |
UQOLUJIRDKSNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)O1)CC(C23CC2C(OC3=O)(C)C)O |
synonyms |
lachnumlactone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



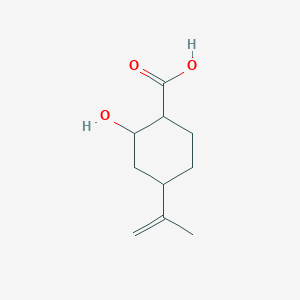
![N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide](/img/structure/B1250830.png)
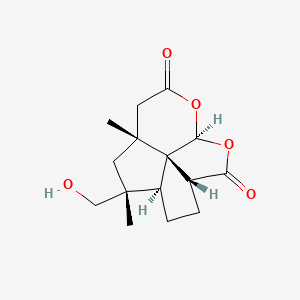
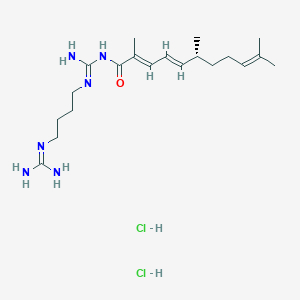
![N-Ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B1250834.png)

![Methyl 3-(benzoyloxy)-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1250840.png)
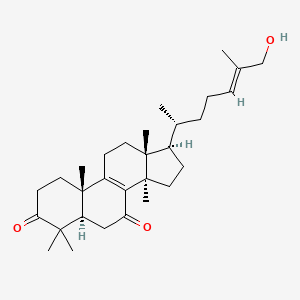
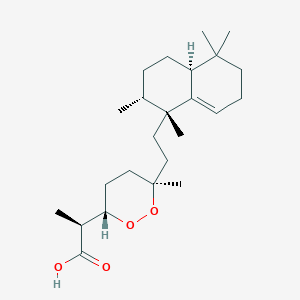
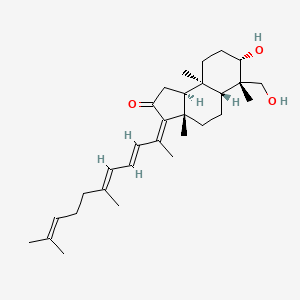

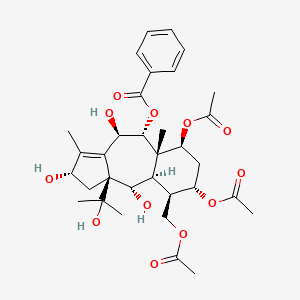
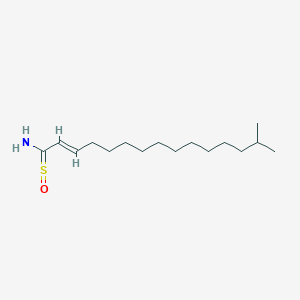
![(7R,8R,8aS)-8-Acetoxy-5-chloro-3-[(1E,3E)-3,5-dimethyl-1,3-heptadienyl]-1,7,8,8a-tetrahydro-7-hydroxy-7-methyl-6H-2-benzopyran-6-one](/img/structure/B1250853.png)